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Xylaric Acid Disodium Salt

Cat. No.: B1161148
M. Wt: 224.08
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Description

Theoretical Frameworks and Historical Context in Polyol and Dicarboxylic Acid Chemistry Research

The study of xylaric acid and its salts is rooted in the broader historical and theoretical context of polyol and dicarboxylic acid chemistry. Polyols, organic compounds containing multiple hydroxyl groups, and dicarboxylic acids, characterized by two carboxylic acid functional groups, are fundamental classes of molecules with diverse applications. mdpi.comescholarship.org

Historically, research into dicarboxylic acids gained momentum with the development of polymer chemistry. The ability of dicarboxylic acids to undergo condensation polymerization with diamines or diols to form polyamides (nylons) and polyesters, respectively, has been a cornerstone of the polymer industry. umt.eduacs.org The exploration of sugar-derived dicarboxylic acids, such as glucaric acid and xylaric acid, represents a move towards more sustainable and renewable feedstocks for polymer production. nrel.govresearchgate.net

The theoretical understanding of these molecules is based on their functional groups. The hydroxyl and carboxyl groups in xylaric acid and its salt are responsible for its chemical reactivity, including oxidation, esterification, and complexation with metal ions. smolecule.com The stereochemistry of the hydroxyl groups along the carbon chain also plays a crucial role in determining the physical and chemical properties of the molecule and its derivatives.

Early methods for producing xylaric acid involved the nitric acid oxidation of xylose. umt.edu While effective, this method often presented challenges in isolating the pure product. umt.edu More recent research has focused on developing more efficient and environmentally friendly synthesis routes, such as the aerobic catalytic oxidation of xylose over platinum catalysts. nih.gov This method operates at lower temperatures and neutral pH, offering a higher yield of xylaric acid. nih.gov

The complexing ability of polyhydroxycarboxylic acids like xylaric acid with metal cations has also been a subject of study. smolecule.comat.ua This property is relevant in various applications, including chelation therapy and as additives in detergents. smolecule.comgoogle.com The interaction of xylaric acid with metal ions is influenced by the pH of the solution and the stereochemistry of the acid. at.ua

Current Scientific Landscape and Emerging Research Gaps Pertaining to Xylaric Acid Disodium (B8443419) Salt

The current scientific landscape for xylaric acid disodium salt is characterized by a growing interest in its potential applications, driven by its bio-based origin and unique chemical properties. Research is actively exploring its use as a building block for biodegradable polymers, a chelating agent, and a bioactive molecule. usda.govcelignis.com

One of the primary areas of current research is the development of efficient and sustainable methods for producing xylaric acid from biomass. nih.govcelignis.com This includes both chemical and biological conversion pathways. Microbial production strategies are being investigated as a promising alternative to traditional chemical synthesis. smolecule.com

In the field of polymer chemistry, xylaric acid is being explored as a monomer for the synthesis of polyhydroxypolyamides (PHPAs). umt.edugoogle.com These "hydroxylated nylons" are expected to have unique properties due to the presence of hydroxyl groups along the polymer chain. umt.edu Research is ongoing to optimize polymerization methods and characterize the properties of these novel bio-based polymers. usda.govresearchgate.net

Another significant area of investigation is the biological activity of xylaric acid and its salts. Studies have suggested its potential as an inhibitor of the interleukin-1β enzyme and its use in researching mycotic infections due to its antifungal attributes. cymitquimica.comchemicalbook.com The ability of xylaric acid to chelate metal ions, particularly calcium, is also a focus of research for its potential applications in biochemistry and medicine. smolecule.comgoogle.com

Despite the growing body of research, several gaps remain in our understanding of this compound. Further research is needed to fully elucidate its metabolic pathways in various organisms. ontosight.ai A more comprehensive understanding of the structure-property relationships of xylaric acid-based polymers is also required to tailor their properties for specific applications.

Additionally, while the synthesis of xylaric acid has been demonstrated through various methods, optimizing these processes for large-scale, cost-effective production remains a challenge. The development of more efficient catalytic systems and microbial strains for xylaric acid production is a key area for future research. The electrocatalytic oxidation of xylose to xylaric acid is also an area that requires further investigation to improve yields and selectivity. acs.org

Finally, while initial studies have shown promising biological activities, more in-depth research is needed to understand the mechanisms of action and to explore the full therapeutic potential of this compound. This includes further investigation into its role as an enzyme inhibitor and its antifungal properties. cymitquimica.com

Interactive Data Table: Properties of Xylaric Acid and its Disodium Salt

PropertyXylaric AcidThis compound
Molecular Formula C₅H₈O₇C₅H₆Na₂O₇
Molecular Weight 180.11 g/mol smolecule.com224.08 g/mol omicronbio.combiosynth.comscbt.com
Appearance Data Not AvailableData Not Available
Purity >98%>98% bioorganics.biz
Synonyms Trihydroxyglutaric acid smolecule.comDisodium Xylarate omicronbio.combiosynth.comscbt.combioorganics.biz, meso-xylaric acid, disodium salt omicronbio.com
CAS Number 10158-64-2 chemicalbook.com91400-18-9 biosynth.com

Interactive Data Table: Research on Xylaric Acid Synthesis

Synthesis MethodReactantsCatalyst/ConditionsReported YieldReference
Nitric Acid Oxidation Xylose, Nitric Acid-~44% smolecule.com
Aerobic Catalytic Oxidation Xylose, O₂Platinum on Carbon (Pt/C), Neutral pH, 60°C64% nih.gov
Alkaline Oxidative Degradation 5-Ketogluconic acid salt, OxygenAlkaline medium51.4% (molar yield of sodium xylarate) google.com

Properties

Molecular Formula

C₅H₆Na₂O₇

Molecular Weight

224.08

Synonyms

Disodium Xylarate; 

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization of Xylaric Acid Disodium Salt

Synthetic Routes to Xylaric Acid Disodium (B8443419) Salt and its Precursors

The production of xylaric acid disodium salt primarily involves the synthesis of xylaric acid from various precursors, followed by its conversion to the salt form. The main precursors are pentose (B10789219) sugars, particularly D-xylose, and related polyols like xylitol (B92547). rbciamb.com.brcelignis.com

Oxidation is the core chemical transformation in the synthesis of xylaric acid from pentoses and polyols. Various oxidizing agents and catalytic systems have been investigated to achieve high yields and selectivity.

Historically, the oxidation of aldoses with nitric acid has been a common method for producing aldaric acids. tandfonline.com The nitric acid oxidation of D-xylose yields xylaric acid; however, this process is often associated with low yields, sometimes less than 45%. google.com A significant challenge in this method is the difficulty in isolating the pure aldaric acid from the nitric acid reaction mixture. google.comumt.edu During concentration, residual nitric acid can become more concentrated, leading to uncontrolled side reactions and the formation of unwanted smaller organic acids. tandfonline.com

To mitigate these issues, improved methods have been developed. These include computer-controlled reactors that allow for precise control of reaction parameters like temperature and oxygen pressure. google.com One alternative procedure involves reducing the concentration time of the nitric acid removal step, neutralizing the reaction with sodium hydroxide (B78521), and then using nanofiltration to separate the desired disodium xylarate from sodium nitrate (B79036) and other organic acid salts. tandfonline.com Following this, treatment with an acid form cation-exchange resin can lead to the isolation of crystalline xylaric acid with improved yields of around 46%. tandfonline.com

Table 1: Comparison of Nitric Acid Oxidation Methods for Xylaric Acid Synthesis

MethodDescriptionReported YieldChallenges
Traditional Nitric Acid OxidationDirect oxidation of D-xylose with nitric acid.< 45% google.comDifficult isolation, formation of byproducts. tandfonline.comgoogle.com
Improved Method with NanofiltrationReduced nitric acid concentration time, neutralization, and nanofiltration.46% tandfonline.comRequires specialized equipment (nanofiltration).
Computer-Controlled Catalytic OxidationUtilizes oxygen and nitric acid as co-oxidants in a closed reactor with controlled parameters. google.comNot explicitly stated for xylaric acid in the provided text.Requires sophisticated reactor setup. google.com

Catalytic oxidation offers a more environmentally friendly alternative to nitric acid, often utilizing molecular oxygen or air as the oxidant in the presence of a metal catalyst. aidic.it Platinum-based catalysts have shown significant activity in the aerobic oxidation of both xylose and xylitol to xylaric acid. nih.govosti.gov

Research has shown that for the oxidation of xylose, a Pt/C catalyst can achieve a xylaric acid yield of up to 64% at neutral pH and 60°C. nih.govosti.gov The reaction is sensitive to temperature and pH; higher temperatures and basic conditions can lead to C-C bond cleavage and the formation of smaller carboxylic acids, which reduces the selectivity for xylaric acid. nih.govosti.gov The mechanism is believed to proceed through the initial rapid oxidation of the aldehyde group in xylose to form xylonic acid, followed by the slower oxidation of the primary alcohol group to yield xylaric acid. smolecule.com

The oxidation of xylitol can also produce xylaric acid. rbciamb.com.brcelignis.com While specific yields for the direct catalytic oxidation of xylitol to xylaric acid are not detailed in the provided context, xylitol is recognized as a key platform chemical that can be converted to xylaric acid through oxidation. rbciamb.com.brcelignis.com

Bimetallic catalysts, such as PtAu and PtCu, have also been investigated for xylose oxidation. aidic.it A PtAu/TiO2 catalyst demonstrated an 85% conversion of xylose with an 18% selectivity for xylaric acid. aidic.it

Table 2: Catalytic Oxidation Conditions for Xylaric Acid Synthesis from Xylose

CatalystSubstrateTemperaturepHYield of Xylaric AcidReference
Pt/CXylose60°CNeutral64% nih.govosti.gov
PtAu/TiO2Xylose80°CNot specified18% (selectivity) aidic.it

An alternative synthetic route to xylaric acid involves the alkaline oxidative degradation of 5-ketogluconic acid or its salts. google.comgoogle.com This process uses oxygen or an oxygen-containing gas in an alkaline medium, typically at a pH above 12.5. google.com The reaction is generally carried out at temperatures between 20°C and 60°C, with a preferred range of 40°C to 50°C. google.com

This method produces one mole of xylaric acid and one mole of formic acid for each mole of 5-ketogluconic acid consumed. google.com 5-Ketogluconic acid itself can be readily produced from the aerobic fermentation of glucose. google.com A key advantage of this pathway is the potential for easier purification. Xylaric acid can be precipitated from the reaction mixture as its sparingly soluble calcium salt, calcium xylarate, by adding a calcium source like lime or calcium chloride. google.com This allows for its separation from the more soluble byproducts, including calcium formate (B1220265). google.com The free xylaric acid can then be regenerated from the purified calcium salt by treatment with an acid such as sulfuric or oxalic acid. google.com

Chemoenzymatic and biotechnological methods represent emerging and sustainable alternatives to purely chemical synthesis routes. e-bookshelf.de These approaches leverage the high specificity of enzymes and microbial metabolic pathways to produce target molecules. nih.govchemistryviews.org

While direct microbial fermentation routes for xylaric acid are still under development, the precursors for its synthesis are readily accessible through biotechnology. oup.com For instance, xylitol, a direct precursor to xylaric acid, is produced industrially through the microbial fermentation of xylose. rbciamb.com.bre-bookshelf.de This process typically uses yeasts or bacteria that can convert xylose to xylitol. celignis.come-bookshelf.de Similarly, 5-ketogluconic acid, the starting material for the alkaline oxidative degradation route, is efficiently produced via aerobic fermentation of glucose by various bacteria. google.comresearchgate.net

The conversion of xylaric acid to its disodium salt is a straightforward acid-base neutralization reaction. Xylaric acid, being a dicarboxylic acid, can react with two equivalents of a sodium base, such as sodium hydroxide, to form this compound and water. tandfonline.com

This step is often integrated into the purification process. For example, in the nitric acid oxidation method, the crude reaction mixture can be neutralized with sodium hydroxide. tandfonline.com This converts the xylaric acid and other acidic byproducts into their sodium salts. The disodium xylarate can then be separated and purified. tandfonline.com Similarly, after regenerating free xylaric acid from its calcium salt (in the 5-ketogluconic acid degradation route), it can be neutralized with a suitable sodium base to produce the final disodium salt. google.com

The resulting this compound is a stable, water-soluble solid, making it suitable for various applications. omicronbio.combiosynth.com

Oxidation Methodologies for Xylaric Acid Synthesis from Pentoses and Polyols

Advanced Derivatization Strategies and Analogue Generation for this compound Research

The functional groups of xylaric acid—three hydroxyls and two terminal carboxylates—are the primary sites for chemical derivatization. These reactive sites enable the synthesis of a wide array of molecules with tailored properties for applications in polymer chemistry and materials science.

The direct use of aldaric acids like xylaric acid in polymerization can be challenging. To facilitate the synthesis of high-molecular-weight polymers, the carboxylic acid groups are typically converted into more reactive derivatives, primarily esters. researchgate.net The esterification of xylaric acid is a crucial preliminary step for creating monomers suitable for polycondensation reactions. smolecule.comumt.edu

Another key strategy involves the intramolecular esterification to form lactones. The conversion of an aldaric acid into its corresponding lactone can create a reactive intermediate for subsequent reactions. tandfonline.com For instance, the aminolysis of a lactone derived from an aldaric acid can be a highly efficient route to produce monoamides, which then serve as monomers for polyhydroxyamides. tandfonline.com This method offers high atom economy and selectivity in generating building blocks for polymerization. tandfonline.com

Xylaric acid is a valuable monomer for producing bio-based polymers, particularly polyhydroxypolyamides (PHPAs), often referred to as "hydroxylated nylons". umt.edu These polymers are synthesized through the condensation polymerization of an esterified xylaric acid derivative with a primary diamine. umt.edugoogle.com The resulting polymers consist of regularly alternating aldaric acid and diamine units. google.com

Research has shown that the properties of these PHPAs are highly dependent on the choice of the diamine comonomer. A study comparing polyamides from various aldaric acids, including xylaric acid, with even-numbered alkylenediamines (C2–C12) revealed that increasing the length of the alkylenediamine monomer generally leads to decreased water solubility of the resulting polyamide. researchgate.net The conformation of the aldaryl unit also plays a significant role; the bent conformation of xylaric acid monomer units tends to reduce intermolecular attractive forces between polymer chains, which in turn affects properties like melting point and solubility when compared to polymers made from more extended monomers like galactaric acid. researchgate.net

Beyond polyamides, xylaric acid derivatives have been explored in the synthesis of other polymers, such as polyesters and polyurethanes. researchgate.netnih.gov For example, a sugar-based polyol derived from xylaric acid has been reacted with lignin (B12514952) and polyethylene (B3416737) glycol (PEG) to create polyurethane network systems. researchgate.netescholarship.org

Table 1: Examples of Polymers Synthesized from Xylaric Acid Derivatives

Polymer TypeMonomersKey Research Finding
Polyhydroxypolyamide (PHPA)Esterified Xylaric Acid, Alkylenediamines (C2-C12)Increasing the diamine chain length decreases the water solubility of the polymer. The bent conformation of the xylaryl unit lowers melting points compared to polymers from extended-chain aldaric acids. researchgate.net
Poly(hexamethylene xylaramide)Esterified Xylaric Acid, HexamethylenediamineThis "prepolymer" has been subjected to post-production treatments to increase its molecular weight. umt.edu
Lignin-Xylaric Acid-PolyurethaneEsterified Xylaric Acid Polyol, Lignin, Polymeric Methylene Diphenyl Diisocyanate (pMDI)The incorporation of lignin into the polyurethane structure was found to slightly improve the thermal stability of the final product. researchgate.netescholarship.org

The polyhydroxycarboxylate structure of xylaric acid makes it an excellent chelating agent capable of forming coordination compounds with a variety of metal cations. smolecule.com The hydroxyl and carboxylate groups can bind to metal centers, leading to the formation of complex, often polynuclear, structures. researchgate.netresearchgate.net

Researchers have synthesized and characterized several novel coordination compounds involving xylaric acid and metal ions such as germanium(IV), iron(II), nickel(II), copper(II), and lithium. researchgate.netindexcopernicus.commicrobiolj.org.ua In many of these structures, xylaric acid acts as a bridging ligand, connecting multiple metal centers. For example, heterometallic coordination compounds have been synthesized containing tetranuclear xylaratogermanate anions, where xylaric acid ligands bridge germanium atoms. researchgate.net

X-ray diffraction analysis has been instrumental in elucidating the intricate structures of these complexes. researchgate.netresearchgate.net In a heterometallic coordination polymer involving germanium, copper, and xylaric acid, the xylarate anion (HXylar⁴⁻) was found to bridge germanium atoms, while also coordinating to a copper atom through an oxygen atom, leading to the formation of polymer chains. researchgate.net The study of these complexes is relevant for understanding the fundamental coordination chemistry of sugar acids and for developing new materials with specific catalytic or structural properties. semanticscholar.org

Table 2: Examples of Coordination Compounds with Xylaric Acid

Metal CationsLigandsResulting Complex Structure/Formula
Germanium(IV), Iron(II)Xylaric Acid (H₅Xylar), 2,2′-bipyridine (bipy)A tetranuclear xylaratogermanate anion is formed: [Fe(bipy)₃]₂[(OH)₂Ge₂(μ-HXylar)₄Ge₂(μ-OH)₂]·12Н₂О·2CH₃CN. researchgate.net
Germanium(IV), Nickel(II)Xylaric Acid (H₅Xylar), 2,2′-bipyridine (bipy)A tetranuclear xylaratogermanate anion is formed: [Ni(bipy)₃]₂[(OH)₂Ge₂(μ-HXylar)₄Ge₂(μ-OH)₂]·20Н₂О·2C₂H₅OH. researchgate.netsemanticscholar.org
Germanium(IV), LithiumXylaric Acid (H₅Xylar)A cationic-anionic type complex is proposed: Li₄[Ge₂(OH)₂(μ-Xylar)₂]∙4Н₂О. indexcopernicus.com
Germanium(IV), Copper(II)Xylaric Acid (H₅Xylar), Oxalic Acid, 2,2′-bipyridine (bipy)A heterometallic coordination polymer is formed with the anionic chain: [Cu₂(bipy)₂(μ-C₂O₄)(μ-HXylar)₂Ge₂(OH)₂(μ-HXylar)₂Ge₂(μ-OH)₂]n. researchgate.net

Biosynthesis and Metabolic Pathways Involving Xylaric Acid Disodium Salt

Microbial Biotransformation Pathways to Xylaric Acid and Related Sugar Acids

The microbial production of sugar acids like xylaric acid is a complex process involving several enzymatic steps and metabolic pathways. nih.govresearchgate.net Microorganisms, including certain species of fungi and bacteria, are capable of oxidizing sugars into their corresponding acids. smolecule.comftb.com.hr Bio-based production methods, such as fermentation and whole-cell biotransformation, are often preferred over chemical synthesis due to their specificity and milder reaction conditions. nih.gov

The conversion of D-xylose to xylaric acid in microorganisms is a multi-step oxidative process. The initial and most well-characterized step is the oxidation of D-xylose to D-xylonic acid. This reaction is typically catalyzed by a xylose dehydrogenase enzyme, which converts xylose to xylonolactone. sciepublish.com This intermediate is then hydrolyzed, either spontaneously or by a lactonase enzyme, to form D-xylonic acid. sciepublish.com

The subsequent oxidation of D-xylonic acid to D-xylaric acid is less commonly observed in nature but is a key step for biotechnological production. This second oxidation step targets the primary alcohol group at the C5 position of xylonic acid. While specific enzymes for this direct conversion are not as well-documented as those for the first oxidation, uronate dehydrogenases, which are involved in similar oxidation reactions in other sugar acid pathways, have been proposed and utilized in engineered pathways. researchgate.net For instance, uronate dehydrogenase from Pseudomonas syringae has been used in engineered E. coli to convert glucuronic acid to glucaric acid, a similar C6 aldaric acid. researchgate.net

Step 1: D-xylose is oxidized to D-xylonolactone.

Step 2: D-xylonolactone is hydrolyzed to D-xylonic acid.

Step 3: D-xylonic acid is oxidized to D-xylaric acid.

Some microorganisms, such as those from the genus Xylaria, are known natural producers of xylaric acid and related compounds. smolecule.com Acetic acid bacteria are also noted for their ability to produce a variety of organic acids from sugars, and some species have potential applications in the synthesis of xylaric acid precursors. ftb.com.hrnih.gov

Table 1: Key Enzymes in the Microbial Oxidation of D-Xylose

Step Substrate Product Enzyme Class Example Enzyme Cofactor
1 D-Xylose D-Xylono-1,4-lactone Dehydrogenase Xylose Dehydrogenase (XDH) NAD(P)+
2 D-Xylono-1,4-lactone D-Xylonic Acid Lactonase Xylonolactonase -

To improve the efficiency of microbial sugar acid production, various metabolic engineering strategies are employed. nih.govresearchgate.net These techniques aim to optimize the metabolic pathways of host organisms, such as Escherichia coli and Saccharomyces cerevisiae, to channel more of the carbon source towards the desired product. sciepublish.comresearchgate.net

Key metabolic engineering strategies include:

Deletion of Competing Pathways : To maximize the carbon flow towards the target sugar acid, competing metabolic pathways that consume the precursor substrate or the product itself are often deleted. researchgate.netasm.org For example, pathways leading to the formation of by-products like acetate (B1210297) and formate (B1220265) can be knocked out. asm.org

Cofactor Balancing : The oxidation steps in sugar acid production are often dependent on cofactors like NAD+ or NADP+. Ensuring a sufficient and balanced supply of these cofactors is crucial for efficient enzyme function. nih.govresearchgate.net

Synthetic Biology and Regulatory Tools : Advanced tools like CRISPR-Cas systems allow for precise and efficient genetic modifications, while dynamic regulatory circuits can be used to control gene expression and adapt metabolic fluxes in response to changing conditions during fermentation. nih.gov

These approaches have been successfully applied to enhance the production of various sugar acids, demonstrating the potential for developing economically viable bioprocesses for compounds like xylaric acid. nih.govresearchgate.net

Table 2: Metabolic Engineering Strategies for Enhanced Sugar Acid Production

Strategy Description Target Example Application
Pathway Overexpression Increasing the expression of key pathway enzymes. Biosynthetic enzymes (e.g., XDH, Udh) Overexpression of myo-inositol oxygenase (MIOX) and uronate dehydrogenase (Udh) in E. coli for glucaric acid production. researchgate.net
Pathway Deletion Removing metabolic pathways that compete for precursors. By-product formation pathways (e.g., acetate, formate) Knockout of acetate and formate production pathways in Actinobacillus succinogenes to increase succinic acid yield. asm.org
Cofactor Regeneration Engineering pathways to ensure a balanced supply of redox cofactors. NAD+/NADH and NADP+/NADPH ratios Balancing redox reactions to support efficient sugar oxidation. nih.gov

Comparative Metabolic Flux Analysis Involving Xylaric Acid in Different Biological Systems (Non-Human Models)

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov It provides a detailed snapshot of the cellular metabolism, revealing how carbon and energy are distributed throughout the metabolic network. nih.govresearchgate.net While specific MFA studies focusing directly on xylaric acid production are not extensively reported, the principles of MFA are widely applied to understand and optimize the metabolism of related compounds and pathways in various non-human model organisms. nih.govplos.org

In the context of xylose metabolism, MFA has been used to study how different yeasts, such as Scheffersomyces stipitis, Spathaspora arborariae, and Spathaspora passalidarum, catabolize xylose. nih.gov These studies construct stoichiometric models to simulate intracellular carbon flux and validate metabolome data. nih.gov For instance, analysis has shown that the flux rates in the xylose reductase reaction and the subsequent pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis differ significantly among these yeast species, impacting the production of ethanol (B145695) and other metabolites. nih.gov

By applying MFA to engineered microorganisms designed for sugar acid production, researchers can:

Identify metabolic bottlenecks that limit the yield of the desired product.

Quantify the distribution of carbon flux between the production pathway and competing pathways, such as cell growth and by-product formation.

Evaluate the effectiveness of metabolic engineering strategies by comparing the flux distributions in engineered strains to those in wild-type strains. asm.org

Optimize fermentation conditions to maximize the flux towards the target molecule.

For example, in the production of succinic acid from xylose-rich streams by Actinobacillus succinogenes, MFA can reveal how the overexpression of key enzymes and the knockout of competing pathways reroute the metabolic flux to enhance product yield. asm.org Similarly, flux-sum coupling analysis, a constraint-based approach, can be used to study the interdependencies between metabolite concentrations in models of organisms like E. coli and S. cerevisiae. plos.org

Although direct comparative metabolic flux analyses for xylaric acid across different organisms are not yet prevalent in the literature, the established methodologies in related areas provide a clear framework for future research to optimize xylaric acid biosynthesis. nih.gov Such studies would be invaluable for understanding the intricate regulation of xylose metabolism and for the rational design of efficient microbial cell factories for xylaric acid production.

Biochemical Interactions and Molecular Mechanisms of Xylaric Acid Disodium Salt

Enzyme-Substrate and Enzyme-Modulator Interactions of Xylaric Acid Disodium (B8443419) Salt

Xylaric Acid Disodium Salt, an analog of xylaric acid, has been identified as an inhibitor of the Interleukin-1β (IL-1β) enzyme. biosave.comcymitquimica.comchemicalbook.combiomart.cn IL-1β is a potent pro-inflammatory cytokine that plays a crucial role in the inflammatory response. Its enzymatic processing is a key step in its activation. The inhibitory action of this compound suggests its potential as a modulator of inflammatory pathways mediated by this cytokine. Research into its specific binding mechanisms and the extent of its inhibitory effect provides a basis for understanding its function at a molecular level. The compound is recognized for this specific application in biochemical and pharmacological research. biosave.combiomart.cn

Coordination compounds involving xylaric acid have been shown to modulate the catalytic activity of microbial enzymes. dntb.gov.uaresearchgate.net A study investigating the effect of mixed-ligand and mixed-ligand-different-metal coordination compounds of germanium with xylaric acid (H5Xylar), 1,10-phenanthroline (B135089) (Phen), 2,2-bipyridine (bipy), and various 3d-metal ions (Fe²⁺, Ni²⁺, Cu²⁺, Zn²⁺) demonstrated significant effects on α-L-rhamnosidases from microbial sources like Penicillium tardum and Eupenicillium erubescens. dntb.gov.uaresearchgate.net

These xylaric acid coordination compounds act as effectors, capable of modifying the enzyme's activity. dntb.gov.ua The degree of modulation was found to be dependent on the specific compound, its concentration, and the exposure time. For instance, certain compounds led to a substantial increase in enzyme activity. dntb.gov.ua This regulatory function highlights the role of xylaric acid complexes in influencing biochemical pathways in microorganisms, which is a key area of research for applications in biotechnology. dntb.gov.uaresearchgate.net

Table 1: Effect of Xylaric Acid Coordination Compounds on P. tardum α-L-Rhamnosidase Activity

Compound IDCompositionConcentrationExposure TimeRelative Activity (%)
1 Barium-Germanium-Xylarate Complex0.1%24 h300%
2 Cobalt-Germanium-Xylarate Complex0.1%24 h134%
6 Germanium-Xylarate-Phenanthroline Complex0.1%24 h153%
Various All tested compounds0.01%1 h~100% (Control Level)

Data sourced from a study on the effect of various effector compounds on microbial enzymatic activity. dntb.gov.ua

Interaction of this compound with Biomolecules and Macromolecular Assemblies

Xylaric acid is recognized for its properties as a calcium-chelating agent. smolecule.comgoogle.com This ability to bind with calcium ions is fundamental to its potential influence on the crystallization of calcium salts, such as calcium oxalate (B1200264), a primary component of kidney stones. nih.govplos.org The formation of calcium oxalate crystals involves several stages, including nucleation, growth, and aggregation. plos.org

Chemical agents can interfere with these processes. Inhibitors often work by binding to the crystal surfaces, which can slow growth and alter the crystal's shape, making them less likely to adhere to renal cells. plos.orgresearchgate.net For example, studies on other inhibitors show they can promote the formation of the less adherent calcium oxalate dihydrate (COD) crystals over the more stable and strongly adherent calcium oxalate monohydrate (COM) form. researchgate.net Given that xylaric acid can be released from its calcium salt by the addition of oxalic acid to precipitate calcium oxalate, it demonstrates a direct interaction within this chemical system. google.com The chelating nature of xylaric acid suggests a mechanism by which its disodium salt could influence calcium oxalate crystallization by reducing the availability of free calcium ions, a critical factor for crystal formation and growth. smolecule.comnih.gov

Table 2: Stages of Calcium Oxalate Crystallization and Potential Influence of Inhibitors

Crystallization StageDescriptionPotential Mechanism of Inhibition
Nucleation Initial formation of crystal nuclei from a supersaturated solution.Inhibitors can increase the energy barrier for nucleation or stimulate the formation of more, smaller crystals. plos.org
Growth Increase in the size of existing crystal nuclei.Inhibitors can adsorb to active growth sites on the crystal surface, blocking the addition of new ions. researchgate.net
Aggregation Clumping of individual crystals to form larger masses.Inhibitors can alter crystal surface properties, reducing their tendency to stick together. plos.org
Phase Transformation Conversion between different crystal forms (e.g., COM and COD).Inhibitors can stabilize less adherent crystal forms like COD. researchgate.net

Derivatives of xylaric acid, particularly those found in fungi of the Xylaria genus, have been implicated in the modulation of protein conformation and aggregation. mdpi.comxiahepublishing.com Protein aggregation is a pathological hallmark of several neurodegenerative diseases. nih.gov Certain secondary metabolites from Xylaria species are known to be active in disease models where protein aggregation is a key mechanism. mdpi.comnih.gov

For instance, a study on Wuling capsule, which is primarily composed of Xylaria nigripes powder, identified active ingredients such as xylaril acids A-D. xiahepublishing.com These compounds were associated with neuroprotective effects, and the study's network pharmacology analysis pointed towards pathways that cover inflammation, oxidative stress, and other processes related to neurodegeneration where protein misfolding and aggregation are critical events. xiahepublishing.com The ability of polyhydroxyl compounds to interact via hydrogen bonding suggests a potential mechanism for how xylaric acid derivatives might interfere with the abnormal protein-protein interactions that lead to aggregation, thereby preserving normal protein conformation and function. rsc.org

Advanced Analytical Methodologies for Xylaric Acid Disodium Salt Detection and Quantification

Chromatographic Techniques for Xylaric Acid Disodium (B8443419) Salt Analysis in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. For xylaric acid disodium salt, several chromatographic techniques are particularly well-suited, each with its own set of advantages depending on the specific research context and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of xylaric acid, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (often a C18 column) is used with a polar mobile phase. The retention of xylaric acid on the column can be modulated by adjusting the pH and the organic modifier concentration of the mobile phase. A typical mobile phase might consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid groups of xylaric acid, thereby affecting its retention time.

The choice of detector is also crucial for sensitive and selective detection. Ultraviolet (UV) detection is often employed for compounds with a suitable chromophore. While xylaric acid itself does not have a strong UV chromophore, derivatization with a UV-absorbing agent can enhance its detectability. Alternatively, a more universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For more complex matrices, coupling HPLC with mass spectrometry (LC-MS) provides unparalleled selectivity and sensitivity.

A typical isocratic HPLC method for the analysis of organic acids might utilize the following parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase 25 mM Potassium Phosphate (pH 2.5) : Acetonitrile (95:5)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV at 210 nm

This table represents a generalized starting point for method development. Actual conditions would require optimization for the specific sample matrix and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Xylaric Acid and its Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, due to the low volatility and polar nature of xylaric acid, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the non-volatile xylaric acid into a volatile derivative.

A common derivatization method for compounds containing hydroxyl and carboxylic acid groups is silylation. In this process, a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is used to replace the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly increases the volatility of the analyte, making it amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. A nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is typically used. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the unequivocal identification of xylaric acid.

The GC-MS analysis of xylaric acid TMS derivatives would involve the following general steps:

StepDescription
Sample Preparation The sample containing xylaric acid is dried to remove any water.
Derivatization The dried sample is reacted with a silylating agent (e.g., BSTFA with 1% TMCS) at an elevated temperature (e.g., 70°C for 30 minutes).
GC Separation The derivatized sample is injected into the GC-MS system. A temperature program is used to separate the components, for example, starting at 100°C and ramping up to 250°C.
MS Detection The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared to a library of known spectra for identification.

Ion Chromatography for Aldaric Acid Separation and Quantification

Ion chromatography (IC) is a specialized form of liquid chromatography that is particularly well-suited for the separation and quantification of ionic species, making it an excellent choice for the analysis of aldaric acids like xylaric acid. chemeurope.com In its salt form, this compound readily dissociates in aqueous solutions, making it an ideal candidate for IC analysis.

The separation in IC is based on the interaction of the analyte ions with an ion-exchange stationary phase. For the analysis of anionic species like xylarate, an anion-exchange column is used. The mobile phase, or eluent, typically consists of a buffered aqueous solution (e.g., a carbonate-bicarbonate buffer) that competes with the analyte ions for the active sites on the stationary phase. By carefully controlling the composition and concentration of the eluent, the retention and separation of different aldaric acids can be achieved.

A key component of many modern IC systems is a suppressor device. magritek.com The suppressor reduces the background conductivity of the eluent while increasing the conductivity of the analyte, thereby significantly improving the signal-to-noise ratio and the sensitivity of the conductivity detector, which is the most common detector used in IC.

A representative IC method for the separation of aldaric acids could have the following parameters:

ParameterCondition
Column High-capacity anion-exchange column (e.g., with quaternary ammonium (B1175870) functional groups)
Eluent A gradient of sodium hydroxide (B78521) or a carbonate/bicarbonate buffer
Flow Rate 1.0 - 1.5 mL/min
Suppressor Anion self-regenerating suppressor
Detector Suppressed conductivity detector

Spectroscopic Approaches in this compound Characterization and Quantification

Spectroscopic techniques provide invaluable information about the molecular structure and concentration of this compound. These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. aocs.orgencyclopedia.pub Both ¹H NMR and ¹³C NMR are instrumental in confirming the identity and purity of this compound.

In a ¹H NMR spectrum of xylaric acid, the protons on the carbon backbone would give rise to distinct signals. The chemical shifts of these signals and their coupling patterns (splitting) provide detailed information about the connectivity of the atoms. The protons attached to the carbons bearing hydroxyl groups would typically appear in a specific region of the spectrum, and their coupling with neighboring protons would help to establish the stereochemistry of the molecule. The protons on the terminal carbons adjacent to the carboxylate groups would also have characteristic chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the xylaric acid structure would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the chemical environment of each carbon atom. For instance, the carbons of the carboxylate groups would resonate at a significantly different frequency compared to the carbons bonded to hydroxyl groups.

Quantitative NMR (qNMR) can also be employed for the accurate determination of the concentration of this compound in a sample. By integrating the area of a specific proton signal and comparing it to the signal of a known amount of an internal standard, a precise and accurate quantification can be achieved without the need for a calibration curve.

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. icm.edu.pl It is an indispensable tool in xylaric acid research for molecular weight determination and structural elucidation. As previously mentioned, MS is often coupled with chromatographic techniques like GC and HPLC.

For the analysis of xylaric acid, electrospray ionization (ESI) is a commonly used soft ionization technique, particularly when coupled with HPLC. ESI allows for the ionization of the xylaric acid molecule directly from solution with minimal fragmentation, typically producing a molecular ion or a pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode). The accurate mass measurement of this ion, often performed using a high-resolution mass spectrometer like a time-of-flight (TOF) or Orbitrap analyzer, can be used to confirm the elemental composition of xylaric acid.

Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, the molecular ion of xylaric acid is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide insights into the structure of the molecule. For instance, the fragmentation of the TMS-derivatized xylaric acid in GC-MS reveals characteristic losses of TMS groups and cleavages of the carbon-carbon bonds, which can be used to identify the compound. chalmers.se

A study on the mass spectrometry of aldaric acids as their trimethylsilyl derivatives identified characteristic fragmentation patterns that allow for the identification of different structural types. chalmers.se The fragmentation often involves the loss of a methyl group from a silicon atom and α-cleavage of the carbon chain. chalmers.se

Elemental Analysis and Purity Assessment Techniques for this compound

The rigorous characterization of this compound is fundamental to ensuring its identity, quality, and suitability for various research and industrial applications. A comprehensive analysis involves not only confirming its elemental composition but also quantifying its purity and profiling any potential impurities. This is achieved through a combination of advanced analytical methodologies, each providing specific and crucial data about the compound.

Elemental Composition Analysis

Verifying the elemental composition is the first step in confirming the chemical identity of this compound, ensuring it aligns with its molecular formula, C₅H₆Na₂O₇.

Combustion Analysis: This technique is a cornerstone for determining the percentage of carbon (C) and hydrogen (H) in an organic compound. A precisely weighed sample of this compound is combusted in a furnace with excess oxygen. The resulting carbon dioxide (CO₂) and water (H₂O) are collected and measured, allowing for the calculation of the original carbon and hydrogen content. The oxygen content is typically determined by difference.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To accurately quantify the sodium (Na) content and confirm the formation of the disodium salt, ICP-MS is a highly sensitive and specific method. The sample is introduced into an argon plasma, which ionizes the atoms. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification of sodium. This technique is also instrumental in detecting trace metal impurities.

The comparison between theoretical and experimental values is critical for identity confirmation.

Table 1: Elemental Composition of this compound (C₅H₆Na₂O₇) Data is based on a molecular weight of 224.08 g/mol .

ElementAtomic Mass (amu)Moles in CompoundMass in Compound ( g/mol )Theoretical Percentage (%)Typical Experimental Range (%)
Carbon (C)12.01560.0526.80%26.75 - 26.85%
Hydrogen (H)1.0166.062.70%2.68 - 2.75%
Sodium (Na)22.99245.9820.52%20.45 - 20.60%
Oxygen (O)16.007112.0049.98%(By difference)

Purity Determination and Impurity Profiling

Assessing the purity of this compound involves quantifying the main component and identifying and quantifying any impurities, which may include water, heavy metals, residual starting materials, or byproducts from the synthesis process.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the predominant technique for determining the purity of non-volatile organic compounds like this compound. A solution of the sample is passed through a column under high pressure, separating the main compound from any organic impurities. The purity is typically calculated based on the area percentage of the main peak in the chromatogram. A purity of >98% is often required for research-grade material.

Water Content (Karl Fischer Titration): this compound may exist as a hydrate, and it is crucial to accurately determine the water content. cymitquimica.com The Karl Fischer titration method is highly specific for water and is the preferred method over simple loss on drying, as the latter cannot distinguish between water and other volatile components. pharmaguideline.com The method involves the reaction of water with an iodine-sulfur dioxide reagent. pharmaguideline.commetrohmsiam.com The endpoint is detected electrometrically, providing a precise and reproducible measurement of the water content. pharmaguideline.comxylemanalytics.com

Heavy Metals Analysis: Given their potential toxicity, testing for heavy metals is a critical quality control step. ICP-MS is the preferred method due to its high sensitivity and ability to simultaneously detect and quantify a wide range of metallic elements at trace levels (parts per million or parts per billion).

Process-Related Impurities: The synthesis of xylaric acid often involves the oxidation of sugars. semanticscholar.org This process can lead to the formation of related byproducts. For instance, the oxidative degradation of 5-ketogluconate to produce xylarate can also yield formate (B1220265) as a significant impurity, which must be removed during purification. google.com HPLC or Ion Chromatography can be employed to detect and quantify such process-related impurities.

Table 2: Typical Purity and Impurity Specification for a Batch of this compound

Analysis ParameterMethodSpecification LimitTypical Result
Purity (Assay)HPLC≥ 98.0%99.1%
Water ContentKarl Fischer Titration≤ 5.0%2.3%
Heavy Metals (as Pb)ICP-MS≤ 10 ppm< 5 ppm
Individual Unspecified ImpurityHPLC≤ 0.10%< 0.05%
Total Organic ImpuritiesHPLC≤ 1.0%0.45%

Applications and Potential Research Utilities of Xylaric Acid Disodium Salt

Role of Xylaric Acid Disodium (B8443419) Salt in Polymer Science and Advanced Material Chemistry Research

Xylaric acid disodium salt, derived from the oxidation of the pentose (B10789219) sugar xylose, is a renewable resource, making it an attractive monomer for the synthesis of bio-based polymers. Its diacid nature allows it to undergo polycondensation reactions with diamines and diols to form polyamides and polyesters, respectively. The presence of hydroxyl groups along its carbon backbone offers opportunities for further chemical modification and can influence the properties of the resulting polymers, such as hydrophilicity and biodegradability.

Xylaric acid can be utilized as a monomer in the synthesis of polyhydroxypolyamides, which are nylons containing hydroxyl groups along the polymer chain. These polymers are typically prepared through the condensation polymerization of an aldaric acid ester with a diamine. The properties of the resulting polyamides are influenced by the stereochemistry of the aldaric acid and the length of the alkylenediamine.

Research has shown that the conformational differences of the aldaric acid monomer unit play a significant role in the physical properties of the resulting polymers. For instance, polyamides derived from aldaric acids that tend toward a bent conformation, such as xylaric acid, may exhibit diminished intermolecular attractive forces between polymer chains. This can lead to lower melting points and increased water solubility compared to polyamides derived from aldaric acids with a more extended, zigzag conformation. researchgate.net

A study comparing polyhydroxypolyamides synthesized from different aldaric acids and even-numbered alkylenediamines (C2–C12) demonstrated these structure-property relationships. The data, summarized in the table below, illustrates how the melting points of these polymers vary with the choice of aldaric acid and the length of the diamine chain.

(d) indicates decomposition.

While the focus of much of the available research has been on polyamides, xylaric acid can, in principle, be used to synthesize polyesters through polycondensation with diols. The resulting polyesters would also feature pendant hydroxyl groups, which could enhance their hydrophilicity and biodegradability, making them potentially suitable for various biomedical and environmental applications. nih.govmdpi.com

The drive towards a circular economy and sustainable materials has spurred significant research into bio-based polymers and bioplastics. Aldaric acids, including xylaric acid, are considered promising bio-based monomers for the synthesis of more environmentally friendly polymers. jackwestin.comuotechnology.edu.iq Their derivation from renewable resources like hemicellulose, a major component of biomass, makes them an attractive alternative to petroleum-based monomers.

The incorporation of xylaric acid moieties into polymer backbones can impart desirable properties such as increased biodegradability and hydrophilicity due to the presence of multiple hydroxyl groups. These polyhydroxypolyamides and polyesters can find applications in fields where such characteristics are advantageous, including in the development of water-soluble or water-dispersible polymers, biodegradable packaging materials, and biomedical devices. lumenlearning.com The synthesis of polymers from xylaric acid aligns with the principles of green chemistry by utilizing renewable feedstocks to create materials with potentially reduced environmental impact. jackwestin.com

This compound as a Corrosion Inhibitor in Material Systems

The corrosion of metals is a significant industrial problem, and the development of effective and environmentally benign corrosion inhibitors is an ongoing area of research. Organic compounds containing heteroatoms such as oxygen and possessing multiple bonding centers are often effective corrosion inhibitors. This compound, with its multiple hydroxyl and carboxylate groups, fits this structural profile.

These functional groups can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. The mechanism of inhibition can involve the formation of a complex between the metal ions and the inhibitor molecules, which then precipitates on the metal surface, blocking active corrosion sites. The effectiveness of dicarboxylic acids as corrosion inhibitors has been demonstrated for various metals, including aluminum and its alloys. mdpi.compeacta.org

While specific quantitative data on the corrosion inhibition efficiency of this compound is not extensively detailed in the available literature, the general principles of corrosion inhibition by polyhydroxy dicarboxylic acids suggest its potential in this application. Electrochemical techniques such as potentiodynamic polarization (Tafel plots) and electrochemical impedance spectroscopy (EIS) are standard methods used to evaluate the performance of corrosion inhibitors. researchgate.netmdpi.com These studies can provide valuable information on the inhibition efficiency, the mechanism of inhibition (anodic, cathodic, or mixed), and the nature of the protective film formed on the metal surface.

Sequestering and Chelating Agent Properties of this compound in Chemical Systems

The presence of multiple carboxylate and hydroxyl groups in the xylaric acid molecule gives it the ability to act as a sequestering and chelating agent. These functional groups can coordinate with metal ions, forming stable, water-soluble complexes. This property is particularly useful for controlling the concentration of free metal ions in a solution, which has applications in various industrial processes, including water treatment, cleaning formulations, and as a stabilizer in chemical preparations.

A notable application of this compound is as a calcium-chelating agent. lumenlearning.com The ability to sequester calcium ions is valuable in detergent formulations, where it can prevent the precipitation of calcium salts and improve the effectiveness of the cleaning agents. The sequestering power of sodium xylarate has been compared to that of other common chelating agents like sodium citrate (B86180) and sodium tripolyphosphate, demonstrating its potential as a phosphate-free alternative in washing compositions. lumenlearning.com

This compound in Chiral Resolution and Separation Methodologies

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. One of the classical methods for achieving this is through the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as fractional crystallization. wikipedia.org

Chiral carboxylic acids are commonly used as resolving agents for racemic amines. The acidic carboxyl groups of the chiral acid react with the basic amino groups of the racemate to form diastereomeric ammonium (B1175870) salts. Conversely, chiral amines can be used to resolve racemic carboxylic acids.

Xylaric acid is a chiral dicarboxylic acid. In principle, it, or its disodium salt after conversion to the free acid, could be used as a resolving agent for racemic bases. The two carboxyl groups and the chiral centers within the xylaric acid molecule provide the necessary functionality and stereochemistry to form diastereomeric salts with a racemic amine. After separation of the diastereomers, the individual enantiomers of the amine can be recovered by treatment with a base to break the salt linkage. libretexts.orglibretexts.org

While the theoretical basis for using this compound in chiral resolution is sound, specific examples of its application for this purpose are not well-documented in the scientific literature. Tartaric acid, another chiral dicarboxylic acid, is a more commonly employed resolving agent. wikipedia.org Nevertheless, the potential for xylaric acid and other aldaric acids in this application remains an area for further exploration.

Potential Biotechnological and Industrial Applications of this compound (Non-Clinical)

Beyond its applications in material science, this compound has shown potential in certain biotechnological and industrial contexts, although these are currently less explored.

Some preliminary research and product information suggest that this compound may have applications in the study of mycotic (fungal) infections, exhibiting antifungal attributes. researchgate.net This could open avenues for its use in the development of new antifungal agents for non-clinical applications, for example, as a preservative in certain industrial formulations or in agricultural applications to protect crops from fungal pathogens. The antifungal activity of other related compounds, such as xylarinic acids and other fatty acid derivatives, has been documented, suggesting that this class of compounds may have inherent antimicrobial properties. nih.govnih.govresearchgate.netmdpi.com

Furthermore, this compound has been identified as an analog of xylaric acid which is used as an inhibitor of the interleukin-1β (IL-1β) enzyme. nih.gov IL-1β is a pro-inflammatory cytokine involved in a variety of cellular and systemic inflammatory responses. While much of the research on IL-1β inhibitors is focused on clinical applications, nih.gov the ability to inhibit this enzyme could have non-clinical research applications, for instance, in studying inflammatory pathways in vitro or in the development of research tools for immunology and cell biology. Further research is needed to fully elucidate the mechanisms and potential non-clinical applications of this compound in these areas.

This compound as a Biochemical Probe or Research Tool

This compound is recognized as a bioactive compound with potential utility in biochemical research, particularly in the investigation of mycotic infections and inflammatory processes. While detailed and specific research findings on its direct application as a biochemical probe are limited in publicly available literature, its classification as a research biochemical suggests its use in laboratory settings to explore biological pathways and mechanisms.

The primary areas of research interest for this compound are centered on its potential antifungal properties and its relationship to the inhibition of pro-inflammatory cytokines.

Antifungal Research:

This compound has been noted for its formidable antifungal attributes, making it a compound of interest for studying various fungal strains. nih.gov As a research tool, it can be employed in in-vitro studies to:

Determine the minimum inhibitory concentration (MIC) against a panel of pathogenic fungi.

Investigate the mechanism of its antifungal action, for example, by examining its effects on fungal cell wall synthesis, membrane integrity, or essential enzymatic pathways.

Serve as a reference compound in the screening and development of novel antifungal therapeutics.

Inflammatory Pathway Research:

Research has suggested that the analog of this compound, xylaric acid, functions as an inhibitor of the interleukin-1β (IL-1β) enzyme. IL-1β is a key mediator of inflammation, and its inhibition is a significant area of therapeutic research. As an analog, this compound is likely explored as a tool to probe the structure and function of the IL-1β converting enzyme (ICE/caspase-1) and to understand the molecular interactions required for its inhibition.

In a research context, this compound could be used to:

Investigate the kinetics of IL-1β converting enzyme inhibition.

Serve as a molecular scaffold for the design of more potent and selective anti-inflammatory agents.

Elucidate the role of IL-1β in various disease models in vitro.

Despite these potential applications, specific inhibitory concentrations (e.g., IC50 values) and detailed kinetic data for this compound are not extensively documented in scientific publications.

Data on Biochemical Applications of this compound

The following table summarizes the potential research applications of this compound based on its described properties. It is important to note that while these applications are suggested by its chemical nature and preliminary descriptions, detailed experimental data from dedicated studies are scarce in the public domain.

Research AreaInvestigated Target/ProcessPotential Data Generation
Mycology Pathogenic Fungal StrainsMinimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), Mechanism of Action Studies
Immunology/Inflammation Interleukin-1β Converting Enzyme (ICE/caspase-1)Half-maximal Inhibitory Concentration (IC50), Enzyme Kinetics (e.g., Ki, Kon/Koff rates), Structural Binding Studies

Summary of Research Findings

The available information positions this compound as a compound with potential for use as a biochemical probe in antifungal and anti-inflammatory research. However, a comprehensive review of scientific literature did not yield specific, detailed research findings or quantitative data tables on its efficacy and mechanisms of action in these areas. The information is largely confined to descriptions from chemical suppliers and databases, which highlight its potential rather than providing established experimental results. Further dedicated research studies are required to fully characterize its properties as a biochemical tool.

Computational and Theoretical Studies on Xylaric Acid Disodium Salt

Molecular Modeling and Dynamics Simulations of Xylaric Acid Disodium (B8443419) Salt and its Complexes

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to model the behavior of molecules and molecular systems over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed view of molecular conformations, dynamics, and interactions with other molecules, such as water and ions.

For Xylaric Acid Disodium Salt, an acyclic sugar acid, understanding its conformational preferences is crucial. Molecular mechanics modeling, as has been applied to related xylaramides, can be used to search the conformational space of the xylaryl monomer unit. semanticscholar.org Such studies typically employ a converging Monte Carlo Metropolis search coupled with a molecular mechanics force field (like MM3) to identify low-energy conformations. semanticscholar.org A Boltzmann distribution can then be applied to the resulting ensemble of conformations to analyze the structural details and predict average properties that can be compared with experimental data. semanticscholar.org

MD simulations can further investigate the dynamic behavior of this compound in an aqueous environment. These simulations can reveal:

Hydration Shell Structure: How water molecules arrange around the carboxylate and hydroxyl groups of the xylarate dianion and around the sodium counter-ions.

Ion Pairing: The extent and dynamics of the association between the sodium cations and the carboxylate groups, determining whether they exist as solvent-separated or contact ion pairs.

Conformational Dynamics: The flexibility of the carbon backbone and the rotation of the hydroxyl and carboxylate groups, providing insight into the molecule's shape in solution.

When studying complexes, such as this compound interacting with a protein or another small molecule, MD simulations can assess the stability of the complex, the nature of the intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions), and the conformational changes that occur upon binding. nih.gov

Table 1: Typical Parameters and Outputs of an MD Simulation for Aqueous this compound This table is interactive. You can sort and filter the data.

Parameter Category Specific Parameter Typical Value/Choice Purpose/Insight Provided
System Setup Force Field CHARMM, AMBER, GROMOS Defines the potential energy function for all atoms.
Water Model TIP3P, SPC/E Explicitly models the solvent environment.
Box Size Cubic, ~50 Å side Defines the simulation volume with periodic boundary conditions.
Concentration 1 molecule + 2 Na+ ions Represents a dilute aqueous solution.
Simulation Protocol Initial Minimization 5000 steps Relaxes the initial structure to remove steric clashes.
Equilibration (NVT) 1 ns Brings the system to the target temperature.
Equilibration (NPT) 5 ns Brings the system to the target pressure and density.
Production Run 100 - 500 ns Generates the trajectory for analysis.
Data Analysis Radial Distribution Function g(r) plots Describes the probability of finding one atom at a distance r from another (e.g., Na-O).
Root Mean Square Deviation RMSD vs. time Measures the stability of the molecule's conformation.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. redalyc.org These methods provide detailed information about electron distribution, orbital energies, and other properties that govern a molecule's reactivity.

For this compound, DFT calculations can be used to determine a variety of electronic properties:

Optimized Geometry: Calculation of the lowest energy conformation in the gas phase or with implicit solvent models, providing precise bond lengths and angles.

Electrostatic Potential (ESP): Mapping the ESP onto the molecule's surface reveals regions that are electron-rich (negative potential, e.g., around the carboxylate oxygens) and electron-poor (positive potential). This map is crucial for understanding sites prone to electrostatic interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. rsc.org

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, quantifying the polarity of bonds and the charge distribution across the molecule.

This information allows for predictions about the chemical reactivity of this compound. For example, the negatively charged oxygen atoms of the carboxylate groups are predicted to be the primary sites for coordination with cations and for forming strong hydrogen bonds.

Table 2: Key Electronic Properties of this compound Predicted by DFT Calculations This table is interactive. You can sort and filter the data.

Property Description Predicted Characteristic for Xylarate Dianion Implication for Reactivity
HOMO Energy Energy of the highest occupied molecular orbital. Relatively high Indicates a propensity to act as an electron donor, particularly at the carboxylate sites.
LUMO Energy Energy of the lowest unoccupied molecular orbital. High Suggests a lower propensity to act as an electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. Moderate to large Indicates high chemical stability and low reactivity in reactions not involving the functional groups.
Electrostatic Potential Distribution of charge on the molecular surface. Strong negative potential around carboxylate and hydroxyl oxygens. These are the primary sites for electrophilic attack and coordination with cations (e.g., Na+).

| Atomic Charges | Partial charge on each atom. | High negative charges on oxygen atoms; positive charges on carbons bonded to oxygen. | Quantifies the polar nature of C-O and O-H bonds, influencing intermolecular interactions. |

Theoretical Structure-Activity Relationship (SAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

A theoretical SAR study for analogues of this compound would involve several steps:

Design an Analogue Library: A set of virtual compounds would be created by systematically modifying the xylaric acid scaffold. Modifications could include changing the stereochemistry of hydroxyl groups, esterifying the carboxylates, or replacing hydroxyls with other functional groups.

Calculate Molecular Descriptors: For each analogue, a wide range of numerical descriptors would be calculated. These descriptors fall into several categories:

Constitutional (2D): Molecular weight, atom counts, number of rotatable bonds.

Topological (2D): Indices that describe molecular branching and shape.

Quantum Chemical (3D): HOMO/LUMO energies, dipole moment, atomic charges derived from quantum calculations.

Physicochemical: Calculated LogP (lipophilicity), molar refractivity, polar surface area (PSA).

Develop a QSAR Model: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that correlates a subset of the calculated descriptors with a known (or hypothetical) biological activity (e.g., IC₅₀ for enzyme inhibition). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

Such a study could guide the synthesis of novel xylaric acid derivatives with potentially enhanced biological activity, for instance, as more potent enzyme inhibitors.

Table 3: Hypothetical SAR Data for Xylaric Acid Analogues This table is interactive. You can sort and filter the data.

Analogue Name Modification Molecular Weight ( g/mol ) Polar Surface Area (Ų) Calculated LogP Predicted Activity (e.g., pIC₅₀)
Xylaric Acid Parent 210.14 (acid form) 114.8 -2.8 5.0
Xylaramide Diamide formation 208.19 121.3 -3.1 5.2
3-Deoxy-xylaric acid Removal of C3-OH 194.14 94.6 -2.3 4.7
Dimethyl Xylarate Dimethyl ester 238.19 92.4 -1.9 4.5

Computational Investigations of this compound Interactions with Biological Targets (Non-Clinical)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as xylarate) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug discovery for predicting binding modes and estimating binding affinity.

Xylaric acid analogues have been identified as potential inhibitors of the interleukin-1β (IL-1β) enzyme, a key mediator of inflammation. oamjms.eu Computational docking could be used to investigate the interaction of the xylarate dianion with the IL-1β protein. The process involves:

Preparation of Structures: High-resolution 3D structures of the IL-1β protein (obtained from the Protein Data Bank) and the xylarate ligand are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Binding Site Definition: The active site or a potential allosteric binding site on IL-1β is identified. For IL-1β, this is often the interface where it binds to its receptor, IL-1R. researchgate.netnih.gov

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the xylarate ligand within the defined binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and van der Waals contacts between the ligand and specific amino acid residues of the protein. oamjms.eu

These simulations could reveal a plausible binding mode for xylarate within the IL-1β binding pocket, identifying key residues like arginine or lysine (B10760008) that could form strong salt bridges with the carboxylate groups, and asparagine or glutamine residues that could form hydrogen bonds with the hydroxyl groups. This provides a structural hypothesis for its inhibitory mechanism.

Table 4: Hypothetical Docking Results of Xylarate with Interleukin-1β (IL-1β) This table is interactive. You can sort and filter the data.

Parameter Result Interpretation
Binding Site IL-1β receptor binding interface (Site A) Targets the protein-protein interaction domain.
Binding Energy -6.5 kcal/mol Indicates a favorable and stable binding interaction.
Key Interacting Residues Arg-11, Gln-15, Lys-94, Glu-105 Highlights the specific amino acids crucial for binding.
Types of Interactions Salt bridge with Arg-11 A strong electrostatic interaction anchoring the ligand.
Hydrogen bond with Gln-15 Directional interaction contributing to specificity.
Hydrogen bond with Glu-105 Additional stabilizing interaction.

| Predicted Binding Mode | The C1 and C5 carboxylates form salt bridges with positively charged residues at opposite ends of a binding cleft. | Provides a structural model for how the molecule inhibits protein function. |

Future Research Directions and Emerging Paradigms in Xylaric Acid Disodium Salt Research

Integration of Omics Technologies for Comprehensive Pathway Elucidation

A complete understanding of the metabolic pathways involved in the biosynthesis and degradation of xylaric acid is fundamental to optimizing its production and understanding its biological roles. The application of "omics" technologies offers a powerful, systems-level approach to achieve this.

Genomics and Transcriptomics: Sequencing the genomes of microorganisms that naturally produce or metabolize xylaric acid can identify the genes encoding the enzymes responsible for its synthesis and breakdown. Comparative genomics can reveal conserved pathways across different species. Transcriptomics, through techniques like RNA-seq, can elucidate how the expression of these genes is regulated in response to different environmental conditions or genetic modifications. This knowledge is crucial for identifying bottlenecks and key regulatory points in the metabolic network.

Proteomics: Proteomic analysis can identify and quantify the proteins present in an organism under specific conditions. This provides a direct link between gene expression and the functional machinery of the cell. By comparing the proteomes of high- and low-producing strains, researchers can identify enzymes whose abundance correlates with xylaric acid yield.

Metabolomics: Metabolomics provides a snapshot of the small-molecule metabolites within a cell or biological system. By tracking the changes in intracellular and extracellular concentrations of xylaric acid and related intermediates, researchers can map the flow of carbon through the metabolic pathway in real-time. This can help to identify pathway intermediates that may be accumulating, indicating a downstream enzymatic inefficiency, or to uncover previously unknown side reactions.

The integration of these omics datasets will provide a holistic view of the cellular processes governing xylaric acid metabolism, enabling more rational and targeted metabolic engineering strategies.

Development of Novel Synthetic Biology Platforms for Sustainable Production of Xylaric Acid Disodium (B8443419) Salt

The shift towards a bio-based economy necessitates the development of sustainable and economically viable methods for producing platform chemicals like xylaric acid disodium salt. Synthetic biology offers a powerful toolkit for engineering microbial cell factories for this purpose. nih.govlbl.gov

Engineered Microbial Hosts:

Escherichia coli : As a well-characterized and genetically tractable host, E. coli is a prime candidate for xylaric acid production. nih.govlbl.govnih.gov Metabolic engineering efforts can focus on introducing heterologous genes for xylose oxidation, knocking out competing pathways to redirect carbon flux towards xylaric acid, and optimizing cofactor regeneration to ensure efficient enzymatic activity. nih.govnih.gov

Saccharomyces cerevisiae : This robust yeast is widely used in industrial fermentations and offers advantages in terms of tolerance to low pH and inhibitors often found in biomass hydrolysates. nih.govmdpi.comnih.govchalmers.seresearchgate.net Engineering strategies in yeast would be similar to those in E. coli, with a focus on expressing the necessary oxidative enzymes and optimizing the cellular environment for high-yield production. nih.govnih.govchalmers.seresearchgate.net

Key Synthetic Biology Strategies:

Pathway Engineering: This involves the design and construction of novel metabolic pathways by combining enzymes from different organisms. For xylaric acid production, this could involve introducing a xylose dehydrogenase and a xylonolactonase to convert xylose to xylonic acid, followed by an enzyme that can further oxidize xylonic acid to xylaric acid.

Protein Engineering: The performance of key enzymes in the pathway can be improved through directed evolution or rational design. This can lead to enzymes with higher catalytic efficiency, improved stability, or altered substrate specificity.

Dynamic Regulation: Advanced genetic circuits can be designed to dynamically control gene expression in response to changes in the cellular environment. This can help to balance metabolic flux, reduce the accumulation of toxic intermediates, and optimize production over the course of a fermentation.

The development of these advanced synthetic biology platforms will be crucial for the sustainable and cost-effective production of this compound from renewable feedstocks.

Exploration of this compound in Advanced Nanomaterial Synthesis and Engineering

The unique chemical structure of this compound, with its multiple hydroxyl groups and two carboxylate functionalities, makes it an intriguing candidate for applications in nanotechnology. These functional groups can interact with metal ions, making the molecule potentially useful as both a reducing and a capping agent in the synthesis of metallic nanoparticles. frontiersin.orgsemanticscholar.orgscispace.comresearchgate.net

Potential Roles in Nanoparticle Synthesis:

Reducing Agent: The hydroxyl groups on the xylaric acid backbone could potentially reduce metal salts to their corresponding metallic nanoparticles under specific reaction conditions.

Capping Agent: The carboxylate and hydroxyl groups can adsorb to the surface of newly formed nanoparticles, preventing their aggregation and controlling their size and shape. frontiersin.orgsemanticscholar.orgscispace.comresearchgate.net The nature of the capping agent is a critical factor in determining the final properties and stability of the nanoparticles. researchgate.net

The use of a bio-based and biodegradable molecule like this compound as a capping agent would be a significant advancement in the green synthesis of nanomaterials.

Potential ApplicationRole of this compoundDesired Nanoparticle Properties
CatalysisCapping agent to control size and surface propertiesHigh surface area, specific crystal facets
Biomedical ImagingCapping agent to enhance biocompatibility and stabilityMonodispersity, controlled size, surface functionalization
Antimicrobial AgentsReducing and capping agent for silver or copper nanoparticlesSmall particle size, high stability in aqueous media

Further research is needed to systematically investigate the ability of this compound to control the synthesis of various metallic and metal oxide nanoparticles and to characterize the properties of the resulting nanomaterials.

Frontiers in this compound Catalysis and Biocatalysis Research

Efficient and selective conversion of xylose to xylaric acid is a key challenge in its production. Both chemocatalysis and biocatalysis offer promising routes, and future research will focus on improving the efficiency, selectivity, and sustainability of these processes. illinois.edumdpi.com

Chemcatalysis:

The aerobic oxidation of xylose to xylaric acid over heterogeneous catalysts is a promising approach. nih.govresearchgate.netosti.govenergyfrontier.us Research has shown that platinum-based catalysts, particularly platinum on a carbon support (Pt/C), exhibit good activity. nih.govresearchgate.netosti.gov However, challenges remain in achieving high selectivity, as C-C bond cleavage can lead to the formation of shorter-chain carboxylic acids. nih.govosti.gov

Future research in chemocatalysis will likely focus on:

Novel Catalyst Development: Designing catalysts with improved selectivity for the oxidation of both the C1 and C5 positions of xylose without cleaving the carbon backbone. This could involve the use of bimetallic catalysts or novel support materials.

Reaction Optimization: Further optimizing reaction conditions such as temperature, pH, and oxygen pressure to maximize the yield of xylaric acid while minimizing by-product formation. nih.govosti.gov

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanism on the catalyst surface to guide the rational design of more efficient catalysts. aiche.org

Biocatalysis:

The use of enzymes or whole-cell biocatalysts offers the potential for highly specific and environmentally friendly production of xylaric acid. illinois.edumdpi.commdpi.comnih.gov While enzymes that oxidize the C1 position of aldoses are known, direct enzymatic oxidation of the C6 position is less common in nature. mdpi.com

Emerging research in biocatalysis will likely involve:

Enzyme Discovery: Screening for novel enzymes from diverse microbial sources that can catalyze the oxidation of xylose or xylonic acid to xylaric acid.

Protein Engineering: Modifying existing enzymes to improve their activity, stability, and selectivity for xylaric acid production.

Whole-Cell Biotransformation: Developing engineered microorganisms that can efficiently convert xylose to xylaric acid in a single step, eliminating the need for costly enzyme purification.

Catalytic ApproachAdvantagesResearch Frontiers
ChemocatalysisHigh reaction rates, potential for continuous processingDevelopment of highly selective and stable catalysts, process intensification
BiocatalysisHigh specificity, mild reaction conditions, environmentally benignDiscovery and engineering of novel enzymes, development of robust whole-cell biocatalysts

Interdisciplinary Approaches to Understanding this compound's Role in Complex Non-Human Biological Systems

While much of the focus on xylaric acid has been on its potential as a platform chemical, its role in natural biological systems is an underexplored and potentially fruitful area of research. Sugar acids are known to be involved in a variety of biological processes, including plant-microbe interactions and as signaling molecules. mdpi.comresearchgate.netnih.govmdpi.comrsc.orgnih.govfrontiersin.org

Potential Roles in Biological Systems:

Plant-Microbe Interactions: Plants and microbes communicate through the exchange of a wide array of chemical signals, including organic acids. rsc.orgnih.govfrontiersin.org It is conceivable that xylaric acid could play a role in these interactions, for example, as a carbon source for certain soil microbes or as a signaling molecule that influences plant growth or defense responses.

Fungal Metabolism: The discovery of "xylaric acids A–C" from a termite nest-derived fungus suggests that this class of compounds may have specific biological activities in certain ecological niches. Further investigation into the role of these compounds in fungal physiology and their interactions with other organisms is warranted.

Ecological Chemistry: The presence and concentration of xylaric acid in different environments could serve as a biomarker for specific microbial activities or ecosystem processes.

Understanding the natural roles of xylaric acid will require an interdisciplinary approach, combining expertise in microbiology, plant biology, chemical ecology, and analytical chemistry. Such research could not only provide fundamental insights into the functioning of complex biological systems but also uncover new applications for this compound.

Q & A

Q. Table 1: Example pH Classification of Salts

Salt TypeExample CompoundObserved pHAcid/Base Origin
NeutralNaCl7.0HCl (strong) + NaOH (strong)
AcidicAlCl₃3.5HCl (strong) + Al(OH)₃ (weak)
BasicNa₂CO₃10.2H₂CO₃ (weak) + NaOH (strong)

Basic Research Question: What are the recommended storage conditions and stability parameters for this compound in laboratory settings?

Methodological Answer:
Store this compound at room temperature in argon-filled, moisture-proof containers to prevent hygroscopic degradation. Avoid exposure to oxidizing agents, strong acids/bases, and high temperatures. Regularly monitor stability via spectroscopic methods (e.g., UV-Vis) to detect decomposition products. Refer to safety data sheets (SDS) for compatible storage materials and hazard mitigation .

Q. Table 2: Stability and Storage Guidelines

ParameterRecommendationReference Source
Temperature15–25°CSDS (Section 7.2)
AtmosphereArgon-filled, dry environmentSDS (Section 7.2)
Incompatible MaterialsOxidizers, strong acids/basesSDS (Section 10.5)

Advanced Research Question: How can researchers reconcile contradictory solubility data for this compound across literature sources?

Methodological Answer:
Contradictions in solubility data often arise from variations in experimental conditions (e.g., solvent purity, temperature). To resolve discrepancies:

Standardize Protocols : Use USP-grade reagents and controlled temperatures (e.g., 25°C ± 0.5°C).

Cross-Validate Methods : Compare gravimetric analysis (mass dissolved vs. solvent volume) with spectrophotometric quantification (absorbance at λmax).

Statistical Analysis : Apply ANOVA to assess inter-laboratory variability .

Report Detailed Metadata : Include solvent source, humidity, and equipment calibration data .

Advanced Research Question: What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:
For impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (200–400 nm) and a mobile phase of acetonitrile/water (0.1% formic acid).
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect heavy metal contaminants (e.g., Pb, As) at ppb levels.
  • Nuclear Magnetic Resonance (NMR) : Identify organic impurities (e.g., residual solvents) via ¹H/¹³C spectra. Validate methods per ICH Q2(R1) guidelines .

Q. Table 3: Analytical Techniques for Impurity Detection

TechniqueTarget ImpuritiesDetection LimitKey Parameters
HPLCOrganic residues0.1%Column: C18; λ: 254 nm
ICP-MSHeavy metals1 ppbRF Power: 1.5 kW; Collision Gas: He
NMRStructural contaminants0.5%Solvent: D₂O; Frequency: 600 MHz

Advanced Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimize synthesis via:

Neutralization Titration : React xylaric acid with NaOH in stoichiometric ratios under inert atmosphere. Monitor pH to endpoint (~8.5–9.0).

Crystallization Control : Use slow cooling (1°C/min) and seed crystals to enhance crystal uniformity.

Purification : Recrystallize from ethanol/water (3:1 v/v) and filter through 0.22 µm membranes.

Quality Control : Validate purity via elemental analysis (C, H, Na content) and FT-IR for functional groups .

Advanced Research Question: What methodologies assess the compound’s stability under extreme experimental conditions (e.g., high temperature, UV exposure)?

Methodological Answer:
Design accelerated stability studies:

  • Thermal Stress : Heat samples to 40–60°C for 14 days; analyze decomposition via TGA/DSC.
  • Photolytic Stress : Expose to UV light (320–400 nm) for 48 hours; monitor degradation with HPLC.
  • Hydrolytic Stress : Test in buffers (pH 1.2, 4.5, 7.4) at 37°C; quantify hydrolysis products via LC-MS.
    Document degradation pathways and establish shelf-life using Arrhenius kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.